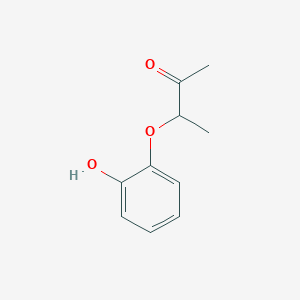
3-(2-Hydroxyphenoxy)butan-2-one
Übersicht
Beschreibung
3-(2-Hydroxyphenoxy)butan-2-one, also known as 3-hydroxy-2-phenoxypropionic acid (3-HPP), is a naturally occurring phenolic compound found in a variety of plants and fruits. It has been used in scientific research for its antioxidant and anti-inflammatory properties as well as its potential therapeutic applications. In
Wissenschaftliche Forschungsanwendungen
Summary of the Application
The European Food Safety Authority (EFSA) Panel on Additives and Products or Substances used in Animal Feed (FEEDAP) conducted a study on the safety and efficacy of 10 compounds, including “3-(2-Hydroxyphenoxy)butan-2-one”, when used as flavourings for all animal species .
Results or Outcomes
The study focused on the safety and efficacy of the compound when used as a flavouring additive. The specific results or outcomes were not detailed in the source .
2. Control of Japanese Encephalitis
Summary of the Application
“3-(2-Hydroxyphenoxy)butan-2-one” was isolated from the n-hexane extract of the leaf of Mesua ferrea Linn. and used in the control of Japanese encephalitis, a vector-borne disease .
Methods of Application
The compound was isolated from the n-hexane extract of the leaf of M. ferrea using Thin Layer Chromatography (TLC). The isolated compound was then used in bioassays against the 3rd instar larvae of Cx. vishnui, a mosquito species .
Results or Outcomes
The compound showed potential in controlling Cx. vishnui larvae. The LC50 values for the 3rd instar larvae of the active compound were 26.76, 25.64, and 20.32 ppm for 24 h, 48 h, and 72 h respectively . No mortality was recorded when sub-lethal concentrations of the compound were applied to non-target organisms .
3. Use as a Flavouring Additive in Animal Feed
Summary of the Application
The compound is safe at 25 mg/kg complete feed for all target species except chickens for fattening, laying hens and cats, for which 5 mg/kg is considered safe .
Results or Outcomes
The study focused on the safety and efficacy of the compound when used as a flavouring additive. The specific results or outcomes were not detailed in the source .
4. One-Pot Synthesis of 3-(Furan-2-yl)-4H-Chromen-4-Ones
Summary of the Application
A new, concise and efficient method of one-pot synthesis of 3-(furan-2-yl)-4H-chromen-4-ones was developed using K10 montmorillonite catalysis under solvent-free conditions .
Methods of Application
The procedure of the synthesis of 3-(furan-2-yl)-4H-chromen-4-ones was that 1-(2-hydroxyphenyl)butane-1,3-diones and 2,5-dimethoxy-2,5-dihydrofuran underwent a process of α-alkoxyalkylation in the presence of K10 montmorillonite at 80 °C for 0.5 h and continuously at 120 °C for another 0.5 h .
Results or Outcomes
The advantages of this method were that it was solvent-free, the K10 montmorillonite was recyclable and it had an easy work-up .
5. Synthesis of Bioactive Natural Products
Summary of the Application
Phenol derivatives, including “3-(2-Hydroxyphenoxy)butan-2-one”, have high potential as building blocks for the synthesis of bioactive natural products .
6. Production of Plastics, Adhesives, and Coatings
Summary of the Application
m-Aryloxy phenols, including “3-(2-Hydroxyphenoxy)butan-2-one”, are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
Safety And Hazards
Eigenschaften
IUPAC Name |
3-(2-hydroxyphenoxy)butan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7(11)8(2)13-10-6-4-3-5-9(10)12/h3-6,8,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIWPGYYOUHWHRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)OC1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20394478 | |
| Record name | 3-(2-hydroxyphenoxy)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20394478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Hydroxyphenoxy)butan-2-one | |
CAS RN |
91061-42-6 | |
| Record name | 3-(2-hydroxyphenoxy)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20394478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



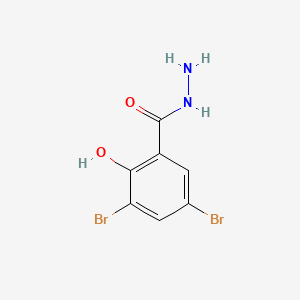
![4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbonyl chloride](/img/structure/B1608824.png)
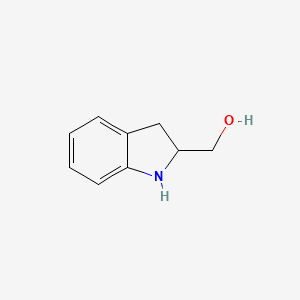
![[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanamine Hydrochloride](/img/structure/B1608826.png)
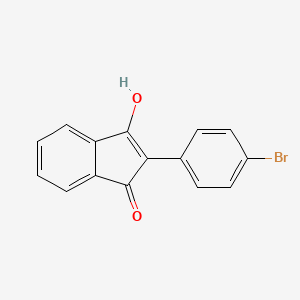
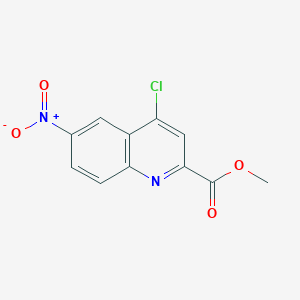
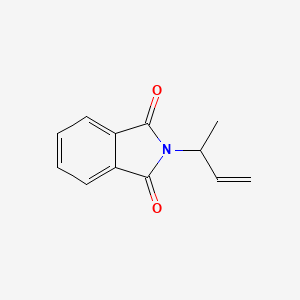
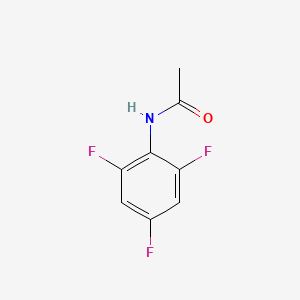
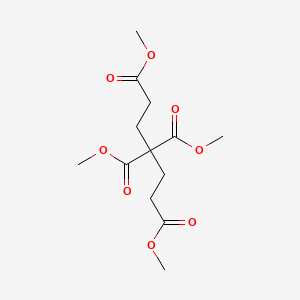
![3-[5-(2,4-Difluorophenyl)-2-furyl]acrylic acid](/img/structure/B1608833.png)
![methyl 5-[(tert-butylamino)sulfonyl]-1-methyl-1H-pyrrole-2-carboxylate](/img/structure/B1608834.png)
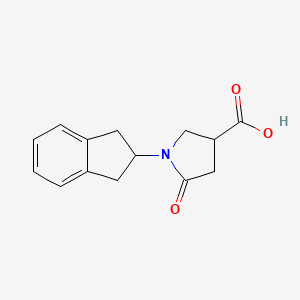
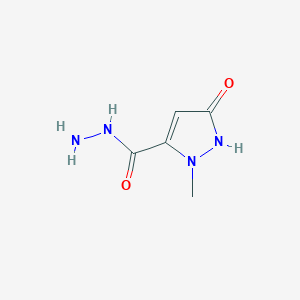
![3-[2-(3-Phenoxyphenyl)acetyl]benzonitrile](/img/structure/B1608839.png)